![molecular formula C20H23NO2 B5620506 4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)
4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, involves several steps that include nitration, acylation, ammoniation, reduction, and secondary ammoniation. These steps are designed to introduce specific functional groups and structural features into the compound, resulting in its unique properties (Liu, Chen, Qiu, & Zhang, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by specific geometric and electronic features. For instance, X-ray diffraction techniques have been employed to elucidate the crystal structure of related compounds, revealing details such as lattice constants and molecular geometry. Density Functional Theory (DFT) calculations complement these experimental findings by predicting the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential, providing insight into the chemical reactivity of the molecule (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, depending on their specific functional groups and the reaction conditions. For example, reactions with electrophilic agents can proceed at different positions on the molecule, leading to a range of products. The choice of reactants and reaction conditions can thus tailor the chemical properties of the resulting compounds (Remennikov et al., 1993).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess these properties, providing valuable information for the handling and application of these compounds (Prabukanthan et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, such as reactivity, stability, and interaction with other molecules, are defined by its functional groups and molecular structure. Studies involving the interaction of similar compounds with various reagents and conditions can provide insights into their reactivity patterns and potential chemical transformations (Belova et al., 2017).
properties
IUPAC Name |
4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)19(22)21-15-20(13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINQBCYVFAICBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide |
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